3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used as intermediates in the synthesis of more complex molecules .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have found applications in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods: Industrial production often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The process involves a vapor-phase reaction over a chromium oxide-alumina catalyst at elevated temperatures (around 300°C) and specific space velocities to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound .
Scientific Research Applications
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals, serving as an intermediate in the synthesis of active ingredients
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated analog used as a building block in organic synthesis.
2-Chloro-5-(trifluoromethyl)pyridine: An intermediate in the production of herbicides and insecticides.
Uniqueness: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYBAQUYKRUCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938634 | |
Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-30-2, 175227-30-2 | |
Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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